molecular formula C8H15NO2 B114918 Tert-butyl Azetidine-1-carboxylate CAS No. 147621-21-4

Tert-butyl Azetidine-1-carboxylate

Cat. No.: B114918
CAS No.: 147621-21-4
M. Wt: 157.21 g/mol
InChI Key: QUERMGFVJPRMJL-UHFFFAOYSA-N
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Description

Tert-butyl azetidine-1-carboxylate (CAS 147621-21-4) is a protected azetidine derivative widely used in organic synthesis and medicinal chemistry. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic reactions. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and bioactive molecules due to its manageable reactivity and compatibility with diverse reaction conditions.

Properties

IUPAC Name

tert-butyl azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-5-4-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUERMGFVJPRMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302210
Record name 1-(tert-Butoxycarbonyl)azetidine
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147621-21-4
Record name 1-(tert-Butoxycarbonyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147621-21-4
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Record name 1-(tert-Butoxycarbonyl)azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azetidinecarboxylate
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl Azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted azetidines and azetidine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
Tert-butyl azetidine-1-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique structure allows for various modifications that can enhance the efficacy of drugs. For example, it has been employed in developing inhibitors for enzymes involved in metabolic pathways, which are critical for targeted therapy in diseases such as cancer and neurodegenerative disorders .

Case Study: Synthesis of Baricitinib
A notable application involves its use in synthesizing baricitinib, a JAK1/JAK2 inhibitor used for treating rheumatoid arthritis. The synthesis process utilizes this compound as an essential intermediate, showcasing its importance in pharmaceutical chemistry .

Agricultural Chemistry

Formulation of Agrochemicals
In agricultural chemistry, this compound is utilized to develop new agrochemicals, particularly pesticides. Its stability and effectiveness make it a preferred choice for creating formulations that can effectively control pests while minimizing environmental impact .

Data Table: Agrochemical Applications

Application TypeDescription
PesticidesUsed in formulations targeting specific pests with minimal environmental toxicity.
HerbicidesServes as an intermediate in synthesizing herbicides that inhibit weed growth without harming crops.

Material Science

Development of Novel Polymers
Researchers have explored the use of this compound in creating innovative polymers. Its properties contribute to improved durability and resistance to environmental factors, making it suitable for various applications in material science .

Case Study: Anionic Polymerization
A study demonstrated the anionic ring-opening polymerization (AROP) of this compound to produce linear poly(BocAz). This polymer exhibited unique properties that can be leveraged for industrial applications. However, the solubility issues encountered during polymerization highlight the need for further research to optimize conditions for high-molecular-weight polymers .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is instrumental in studying enzyme inhibition mechanisms. It aids scientists in understanding metabolic pathways and developing targeted therapies for various diseases .

Case Study: Imaging Monoacylglycerol Lipase
Research involving 11C-labeled azetidine-carboxylates showed promising results for imaging monoacylglycerol lipase (MAGL) through positron emission tomography (PET). This study demonstrated the potential of using azetidine derivatives as radiotracers for drug discovery and therapeutic monitoring .

Cosmetic Formulations

Stabilizer and Texture Enhancer
this compound is also used in cosmetic products due to its stabilizing properties and ability to enhance the texture of creams and lotions. Its incorporation into formulations improves product stability and user experience .

Mechanism of Action

The mechanism of action of tert-butyl Azetidine-1-carboxylate involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates that facilitate the formation of complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of tert-butyl azetidine-1-carboxylate, highlighting structural modifications, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications References
This compound 147621-21-4 C₈H₁₅NO₂ 157.21 None (parent compound) Baseline for comparison; used in peptide coupling and heterocycle synthesis.
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 C₁₀H₁₈BrNO₂ 264.16 2-Bromoethyl group Bromoethyl substituent enhances electrophilicity; used in cross-coupling reactions.
Tert-butyl 3-amino-2-methylazetidine-1-carboxylate 1368087-42-6 C₉H₁₈N₂O₂ 186.25 2-Methyl, 3-amino groups Amino group enables further functionalization (e.g., amide formation); potential bioactivity.
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 C₉H₁₈N₂O₃ 202.25 3-Amino, 3-hydroxymethyl groups Hydroxymethyl group improves solubility; intermediate for chiral catalysts.
Tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate 1330765-09-7 C₁₇H₂₀BrN₃O₂ 352.23 Imidazopyridine moiety Bulky aromatic substituent increases lipophilicity; explored in kinase inhibitor development.
(R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid 228857-58-7 C₉H₁₅NO₄ 201.22 2-Carboxylic acid group Carboxylic acid functionality enables conjugation; used in peptide mimetics.
Tert-butyl 3-oxoazetidine-1-carboxylate 398489-26-4 C₈H₁₃NO₃ 171.19 3-Ketone group Ketone allows for nucleophilic additions; precursor to spirocyclic compounds.
Tert-butyl 3-(2-(methyl(phenyl)amino)-2-oxoethylidene)azetidine-1-carboxylate - C₁₇H₂₁N₃O₃ 315.37 N-Methylphenylamide, ethylidene group Amide group enhances hydrogen bonding; tested in medicinal chemistry libraries.

Key Structural and Functional Differences

Substituent Effects on Reactivity: Electrophilic Groups: Bromoethyl (CAS 1420859-80-8) and bromoimidazopyridine (CAS 1330765-09-7) substituents enhance electrophilicity, facilitating Suzuki-Miyaura and Buchwald-Hartwig couplings . Amino Groups: 3-Amino derivatives (CAS 1368087-42-6, 1262411-27-7) enable nucleophilic substitutions or reductive aminations, critical for drug discovery .

Physicochemical Properties :

  • Lipophilicity : Aromatic substituents (e.g., imidazopyridine in CAS 1330765-09-7) increase log P values, improving blood-brain barrier permeability .
  • Solubility : Hydroxymethyl (CAS 1262411-27-7) and carboxylic acid (CAS 228857-58-7) groups enhance aqueous solubility, beneficial for formulation .

Biological Relevance :

  • Compounds with amide or heterocyclic moieties (e.g., CAS 1330765-09-7, ) show promise as kinase or protease inhibitors due to target binding interactions.

Biological Activity

Tert-butyl azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features an azetidine ring and a tert-butyl ester group, which contribute to its reactivity and biological interactions. The molecular formula is C8H15NO2C_8H_{15}NO_2, and it has a molecular weight of approximately 157.21 g/mol. Its structural characteristics enable it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring may facilitate binding to enzymes or receptors, modulating their activity. The compound's mechanism involves the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function and leading to various biological effects .

Biological Activity Overview

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may serve as a precursor for synthesizing bioactive molecules that exhibit significant biological activities. Below is a summary table highlighting the biological activities reported for this compound:

Biological Activity Description References
AntimicrobialExhibits activity against various bacterial strains,
AnticancerPotential efficacy in inhibiting cancer cell proliferation ,
Enzyme inhibitionModulates the activity of specific enzymes involved in metabolic pathways ,

1. Antimicrobial Activity

A study highlighted the antimicrobial potential of this compound derivatives against several pathogenic bacteria. The derivatives demonstrated varying degrees of inhibition, suggesting that modifications to the azetidine structure could enhance efficacy .

2. Anticancer Properties

In vitro studies have shown that certain derivatives of this compound can inhibit the growth of cancer cells. For instance, one derivative was evaluated for its ability to induce apoptosis in human cancer cell lines, revealing promising results that warrant further investigation.

3. Enzyme Inhibition

Research into the enzyme inhibition capabilities of this compound has indicated that it can effectively modulate the activity of monoacylglycerol lipase (MAGL), an enzyme implicated in various metabolic disorders and cancer progression. The interaction was characterized using radiolabeled compounds, demonstrating high specificity and binding affinity .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other azetidine-based compounds, which can provide insights into its unique properties:

Compound Name Molecular Formula Key Features
Tert-butyl 3-aminoazetidine-1-carboxylateC8H16N2OC_8H_{16}N_2OContains amino group; explored for drug development
Tert-butyl 3-cyanoazetidine-1-carboxylateC8H14N2OC_8H_{14}N_2OCyano group instead of carboxylic acid; distinct reactivity
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylateC8H14N2OSC_8H_{14}N_2OSIsothiocyanate functionality; potential for diverse reactions

This comparison illustrates how variations in functional groups can influence biological activity and reactivity profiles.

Q & A

Q. Methodological Guidance

  • ¹H/¹³C NMR : Key signals include tert-butyl carbamate (δ 1.4 ppm for CH₃, 80–85 ppm for C=O) and azetidine protons (δ 3.5–4.2 ppm) .
  • LC-MS : Monitor for [M+H]⁺ ions and fragmentation patterns (e.g., loss of Boc group: m/z –100).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate) .
  • IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ .

How can this compound derivatives be applied in medicinal chemistry?

Advanced Research Question
The scaffold serves as a constrained amine surrogate in kinase inhibitors (e.g., Baricitinib analogs) and GPCR modulators. For example, tert-butyl 3-(cyanomethyl)-3-(4-boronate-pyrazolyl)azetidine-1-carboxylate is a key intermediate in JAK1/2 inhibitor synthesis . Structure-activity relationship (SAR) studies leverage the azetidine’s ring strain to enhance target binding affinity by 10–100x compared to pyrrolidine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl Azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl Azetidine-1-carboxylate

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